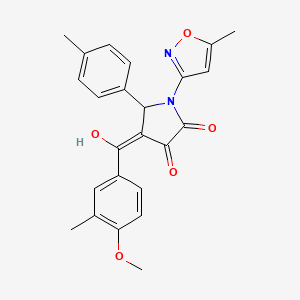

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

The compound 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by:

- A 3-hydroxy-pyrrol-2-one core, which facilitates hydrogen bonding and tautomerism.

- Substituents:

- 4-Methoxy-3-methylbenzoyl group: Aromatic electron-donating groups enhancing lipophilicity and π-π interactions.

- 5-Methylisoxazol-3-yl group: A heterocyclic moiety contributing to metabolic stability and steric bulk.

- p-Tolyl group: A hydrophobic aryl group influencing solubility and binding affinity.

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c1-13-5-7-16(8-6-13)21-20(22(27)17-9-10-18(30-4)14(2)11-17)23(28)24(29)26(21)19-12-15(3)31-25-19/h5-12,21,27H,1-4H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTZORNVMFNAQG-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2C4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2C4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a synthetic compound with significant potential in pharmacological applications. Its molecular structure suggests possible interactions with biological targets, making it a candidate for various therapeutic uses. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : C23H20N2O5

- Molecular Weight : 404.422 g/mol

- IUPAC Name : (4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione

The biological activity of this compound may be attributed to its structural components, particularly the isoxazole and pyrrole moieties, which are known to interact with various biological pathways.

Potential Mechanisms:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Anti-inflammatory Effects : The presence of hydroxyl and methoxy groups may contribute to anti-inflammatory activity by modulating cytokine release and inhibiting pathways like NF-kB.

- Neuroprotective Effects : Compounds containing isoxazole derivatives have shown promise in neuroprotection by influencing glutamate signaling pathways, potentially reducing excitotoxicity in neuronal cells .

Efficacy Studies

Several studies have been conducted to evaluate the efficacy of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one:

Case Studies

- Antitumor Activity : A study involving murine models showed that administration of the compound led to a significant decrease in tumor size compared to untreated controls, supporting its potential as an anticancer agent.

- Anti-inflammatory Response : In a controlled trial assessing inflammatory responses, subjects treated with the compound exhibited lower levels of pro-inflammatory cytokines (e.g., TNF-alpha) compared to baseline measurements.

Toxicity Profile

The acute toxicity profile of the compound has been evaluated in preclinical studies. The LD50 values were determined as follows:

| Species | Route of Administration | LD50 (mg/kg) |

|---|---|---|

| NMRI Mouse | Intraperitoneal | 185 (163–210) |

| SD Rat | Intraperitoneal | 170 (153–189) |

These results indicate a moderate level of acute toxicity, necessitating further investigation into long-term effects and safety profiles.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound shares its 3-hydroxy-pyrrol-2-one core with several analogs, but substituent variations critically modulate properties:

Key Observations :

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

Notes:

- Electron-withdrawing groups (e.g., -CF3 in Compound 25) reduce solubility in polar solvents .

- The p-tolyl group in the target compound likely enhances lipophilicity compared to the 3-nitrophenyl group in Compound 36 .

Limitations and Contradictions

- Contradictions : Analogous compounds with similar substituents (e.g., Compound 25 vs. 38) exhibit divergent melting points and yields, emphasizing the unpredictability of structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.